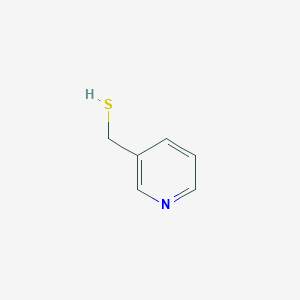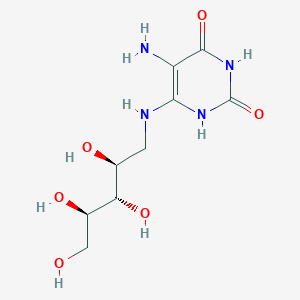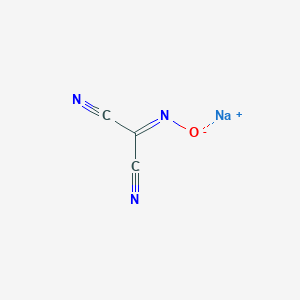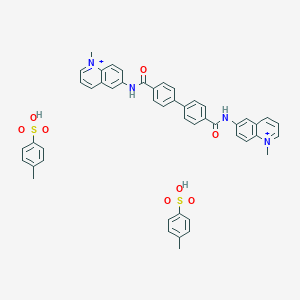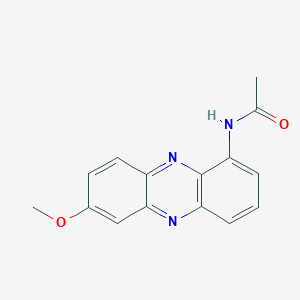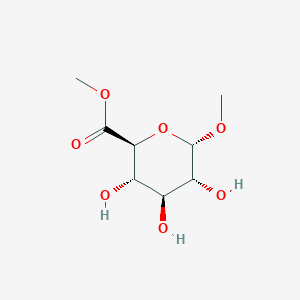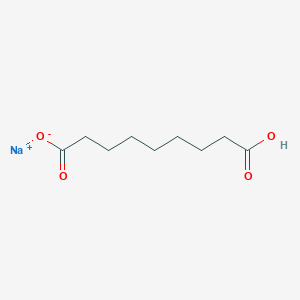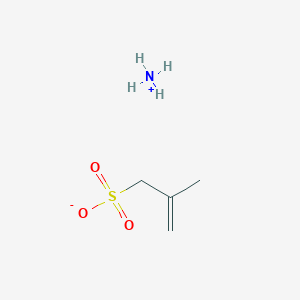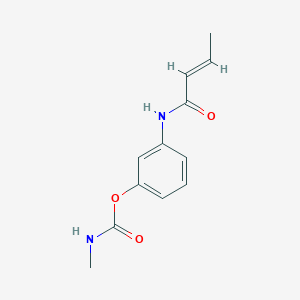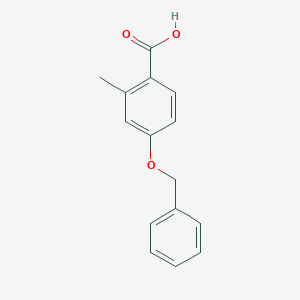
4-(苄氧基)-2-甲基苯甲酸
描述
The compound of interest, 4-(Benzyloxy)-2-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a benzyloxy group and a methyl group, alongside the carboxylic acid functional group. This compound is related to other benzoic acid derivatives that have been studied for various properties and applications in the field of organic chemistry.
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves condensation reactions or functional group transformations. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, a related compound, was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Although the specific synthesis of 4-(Benzyloxy)-2-methylbenzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of protective groups for the benzyloxy moiety and subsequent carboxylation reactions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structures of certain benzyloxybenzoic acids were solved using X-ray powder diffraction data . These techniques allow for the determination of the molecular geometry, intermolecular interactions, and the confirmation of the synthesized structure.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including electrochemical oxidation and complexation. Electrochemical studies, such as the oxidation of 3,4-dihydroxybenzoic acid to produce benzofuran derivatives, demonstrate the reactivity of the benzoic acid core under electrochemical conditions . Additionally, complexation studies with cyclodextrins have shown that benzoic acid derivatives can form host-guest complexes, which could be relevant for understanding the reactivity of 4-(Benzyloxy)-2-methylbenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solubility, can be influenced by the nature of the substituents on the benzene ring. The solubility of 2-(4-ethylbenzoyl)benzoic acid in various organic solvents has been measured, indicating that solubility increases with temperature . These properties are crucial for the practical applications of these compounds, such as in pharmaceutical formulations or as intermediates in organic synthesis.
科学研究应用
在水环境中的发生、命运和行为
- 对包括结构相关于4-(苄氧基)-2-甲基苯甲酸的对羟基苯甲酸酯在水环境中的发生、命运和行为进行了广泛研究。尽管高效的废水处理过程可以去除它们,但由于来自消费产品的持续引入,对羟基苯甲酸酯仍然以低浓度存在于废水和地表水中。它们在水环境中的存在引起了人们对其作为弱内分泌干扰物的潜在影响的担忧,突显了对其环境影响和降解产物的进一步研究的必要性,包括通过与氯反应形成的卤代副产物 (Haman, Dauchy, Rosin, & Munoz, 2015)。
抗氧化活性评价的分析方法
- 对抗氧化剂的研究和评价,包括苯甲酸衍生物,在食品工程和制药等各个领域至关重要。已经开发了几种方法,包括ORAC、HORAC、TRAP和TOSC测试,用于确定化合物的抗氧化活性。这些基于化学反应和分光光度法的方法对于分析抗氧化过程的动力学或平衡状态至关重要。这些测定已成功应用于复杂样品的分析,为了解化合物的抗氧化能力提供了见解,例如4-(苄氧基)-2-甲基苯甲酸及其衍生物 (Munteanu & Apetrei, 2021)。
降解过程和副产物
- 药物化合物的稳定性和降解途径具有重要意义。尽管与4-(苄氧基)-2-甲基苯甲酸无直接关联,但对尼蒂西酮(NTBC)的研究揭示了理解此类化合物的稳定性、降解产物和环境影响的重要性。尼蒂西酮的稳定性研究突显了对药物的降解过程及其环境和健康影响的深入调查的必要性 (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。
合成和药理评价
- 已经探索了苄噻唑衍生物的开发和合成,包括与4-(苄氧基)-2-甲基苯甲酸相关的化合物,以探讨它们作为化疗药物的潜力。苄噻唑化合物以其广谱的生物活性而闻名,包括抗菌、镇痛、抗炎和抗肿瘤作用。这种多功能性突显了类似于4-(苄氧基)-2-甲基苯甲酸的结构相关化合物在药物开发领域的潜力,以及继续研究其治疗应用的重要性 (Kamal, Hussaini Syed, & Malik Mohammed, 2015)。
安全和危害
属性
IUPAC Name |
2-methyl-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFWANCNDKESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611292 | |
| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methylbenzoic acid | |
CAS RN |
17819-91-9 | |
| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



